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Compound of Interest

Compound Name: CEP-28122

Cat. No.: B10764639

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and inhibitory activity of
CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The
document summarizes key quantitative data, details the experimental methodologies used for
its characterization, and visualizes the critical signaling pathways and experimental workflows.

Quantitative Analysis of CEP-28122 Activity

CEP-28122 demonstrates high potency against ALK in both enzymatic and cellular assays. The
following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: In Vitro Enzymatic Activity of CEP-28122
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Target Kinase IC50 (nM) Assay Format
ALK 19+05 Time-Resolved Fluorescence
(TRF) Assay

Flt4 46 £ 10 TRF Assay

Fer 84+4 TRF Assay

Fes 97 £ 35 TRF Assay

Fit3 87 + 35 TRF Assay

FAK 130 £ 15 TRF Assay

Data compiled from Cheng et al., 2012.[1][2][3][4]

Table 2: Cellular Activity of CEP-28122 in ALK-Positive Cancer Cell Lines
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Cellular IC50
Growth
. (nM) (ALK L
Cell Line Cancer Type ALK Status ) Inhibition/Cyto
Phosphorylati .
toxicity
on)
Anaplastic )
i Concentration-
Sup-M2 Large-Cell NPM-ALK Fusion  20-30
dependent
Lymphoma
Anaplastic .
) Concentration-
Karpas-299 Large-Cell NPM-ALK Fusion  20-30
dependent
Lymphoma
Non-Small Cell EML4-ALK N Concentration-
NCI-H2228 ) Not specified
Lung Cancer Fusion dependent
Non-Small Cell EML4-ALK N Concentration-
NCI-H3122 ) Not specified
Lung Cancer Fusion dependent
ALK N Significant
NB-1 Neuroblastoma o Not specified o
Amplification growth inhibition
ALK Activating o
) » Significant
SH-SY5Y Neuroblastoma Mutation Not specified o
growth inhibition
(F1174L)
ALK Activating o
) N Significant
NB-1643 Neuroblastoma Mutation Not specified o
growth inhibition
(R1275Q)

Data compiled from Cheng et al., 2012.[1][2][4]

Table 3: In Vivo Antitumor Efficacy of CEP-28122 in Xenograft Models
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Xenograft Model Cancer Type

Treatment

Outcome

Anaplastic Large-Cell
Sup-M2
Lymphoma

30 mg/kg, twice daily,

oral

Complete/near
complete tumor

regression

] Anaplastic Large-Cell
Primary Human ALCL
Lymphoma

55 or 100 mg/kg,

twice daily, oral

Sustained tumor

regression

Non-Small Cell Lung
ALK-Positive NSCLC
Cancer

> 30 mg/kg, twice

daily, oral

Dose-dependent

antitumor activity

ALK-Positive

Neuroblastoma

Neuroblastoma

> 30 mg/kg, twice

daily, oral

Dose-dependent

antitumor activity

Data compiled from Cheng et al., 2012.[1][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Recombinant ALK Kinase Assay (Time-Resolved

Fluorescence - TRF)

This assay quantifies the ability of CEP-28122 to inhibit the enzymatic activity of recombinant

ALK.

Materials:

Recombinant ALK kinase domain

Biotinylated peptide substrate

o« ATP

Streptavidin-XL665

Europium-labeled anti-phosphotyrosine antibody
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Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCI2, 1 mM EGTA, 0.01% Brij-35, 1 mM
DTT)

CEP-28122 (serially diluted)

384-well assay plates

TRF-compatible plate reader

Procedure:

Prepare serial dilutions of CEP-28122 in assay buffer.

In a 384-well plate, add the CEP-28122 dilutions. Include a vehicle control (e.g., DMSO).

Add the recombinant ALK kinase domain to each well.

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
The final ATP concentration should be at or near the Km for ALK.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction by adding EDTA.

Add the detection reagents: a mixture of Europium-labeled anti-phosphotyrosine antibody
and Streptavidin-XL665.

Incubate the plate at room temperature for at least 60 minutes to allow for binding.

Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using
a plate reader with an excitation wavelength of ~320-340 nm and emission wavelengths of
~615 nm (Europium) and ~665 nm (XL665).

Calculate the percentage of kinase inhibition relative to the vehicle control and determine the
IC50 value by fitting the data to a dose-response curve.

Cellular ALK Phosphorylation Assay (Western Blot)
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This assay determines the effect of CEP-28122 on the phosphorylation status of ALK and its

downstream signaling proteins within cancer cells.

Materials:

ALK-positive cancer cell lines (e.g., Sup-M2, Karpas-299)

Cell culture medium and supplements

CEP-28122

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF or nitrocellulose membranes

Transfer buffer and apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-
STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2)

HRP-conjugated secondary antibodies

Chemiluminescent substrate and imaging system

Procedure:

Seed ALK-positive cells in culture plates and allow them to adhere and grow to 70-80%
confluency.

Treat the cells with varying concentrations of CEP-28122 for a specified time (e.g., 2 hours).
Include a vehicle control.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Clarify the lysates by centrifugation and determine the protein concentration of the
supernatant using a BCA assay.

Normalize the protein concentrations and prepare samples with Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose
membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibody (e.g., anti-phospho-ALK) overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

Wash the membrane again and visualize the protein bands using a chemiluminescent
substrate and an imaging system.

To ensure equal protein loading, strip the membrane and re-probe with an antibody against
the total form of the protein or a loading control like 3-actin.

Quantify the band intensities to determine the concentration-dependent inhibition of
phosphorylation.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures the effect of CEP-28122 on the viability and proliferation of

cancer cells.

Materials:

ALK-positive and ALK-negative cancer cell lines

Cell culture medium

CEP-28122

96-well cell culture plates
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e MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
e Spectrophotometer (plate reader)
Procedure:

o Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach
overnight.

o Treat the cells with serial dilutions of CEP-28122 for a specified period (e.g., 48-72 hours).
Include wells with untreated cells as a control and wells with medium only as a blank.

o Following the treatment period, add the MTS reagent to each well according to the
manufacturer's instructions.

 Incubate the plate for 1-4 hours at 37°C in a humidified incubator. During this time, viable
cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan
product.

o Measure the absorbance of the formazan product at 490 nm using a microplate reader.
o Subtract the absorbance of the blank wells from all other readings.

o Calculate the percentage of cell viability for each concentration relative to the untreated
control.

» Plot the percentage of viability against the logarithm of the inhibitor concentration to
determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

In Vivo Tumor Xenograft Study

This study evaluates the antitumor activity of CEP-28122 in a living organism.
Materials:
e Immunocompromised mice (e.g., SCID or nu/nu)

o ALK-positive human cancer cell line (e.g., Sup-M2)
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e Vehicle for oral gavage (e.g., 0.5% methylcellulose)
o« CEP-28122

 Calipers for tumor measurement

Procedure:

e Subcutaneously implant ALK-positive human tumor cells into the flank of
immunocompromised mice.

e Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200
mm3), randomize the mice into treatment and control groups.

o Administer CEP-28122 orally (e.g., by gavage) to the treatment groups at various doses and
schedules (e.g., twice daily). Administer the vehicle to the control group.

e Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume
using the formula: (Length x Width?) / 2.

» Monitor the body weight of the mice as an indicator of toxicity.

« At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic studies to assess target inhibition).

e Analyze the tumor growth data to determine the antitumor efficacy of CEP-28122.

Visualizations

The following diagrams illustrate the ALK signaling pathway, the experimental workflow for
determining binding affinity, and the logical relationship between ALK inhibition and cellular
outcomes.
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Caption: ALK signaling pathway and inhibition by CEP-28122.
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Caption: Experimental workflow for characterizing CEP-28122.

Inhibition of Cell Proliferation
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Caption: Logical flow from ALK binding to antitumor effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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